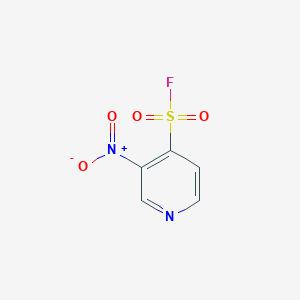![molecular formula C9H15NO3 B15271560 2-[(Furan-2-ylmethyl)amino]-2-methylpropane-1,3-diol](/img/structure/B15271560.png)
2-[(Furan-2-ylmethyl)amino]-2-methylpropane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Furan-2-ylmethyl)amino]-2-methylpropane-1,3-diol is an organic compound that features a furan ring, an amino group, and a diol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-ylmethyl)amino]-2-methylpropane-1,3-diol typically involves the reaction of furan-2-ylmethylamine with a suitable diol precursor under controlled conditions. One common method includes the use of microwave-assisted synthesis, which can enhance reaction rates and yields . The reaction conditions often involve the use of coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-ylmethyl)amino]-2-methylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives such as 2-furoic acid.
Reduction: The compound can be reduced to form different furan-based products.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include furan derivatives, amino-substituted compounds, and various diol derivatives .
Scientific Research Applications
2-[(Furan-2-ylmethyl)amino]-2-methylpropane-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Furan-2-ylmethyl)amino]-2-methylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The furan ring and amino group can interact with enzymes and receptors, influencing various biochemical processes. The compound’s diol structure allows it to participate in hydrogen bonding and other interactions that can modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Furan-2-ylmethyl)-amino]-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylic acid ethyl ester
- N-(Furan-2-ylmethyl)furan-2-carboxamide
- Furan-2-ylmethyl furan-2-carboxylate
Uniqueness
2-[(Furan-2-ylmethyl)amino]-2-methylpropane-1,3-diol is unique due to its combination of a furan ring, an amino group, and a diol structure. This combination provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C9H15NO3/c1-9(6-11,7-12)10-5-8-3-2-4-13-8/h2-4,10-12H,5-7H2,1H3 |
InChI Key |
KQSBZHUOLZYXGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NCC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


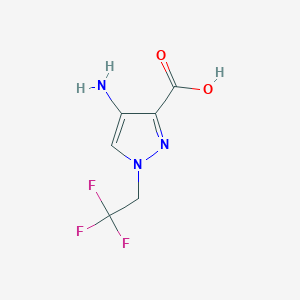
![6-Amino-2-[(ethylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15271483.png)
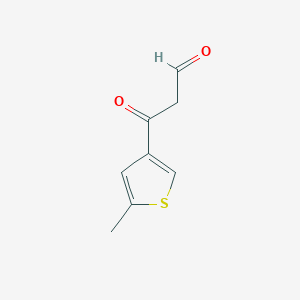
![N-methyl-2-[2-(methylamino)ethoxy]acetamide](/img/structure/B15271493.png)
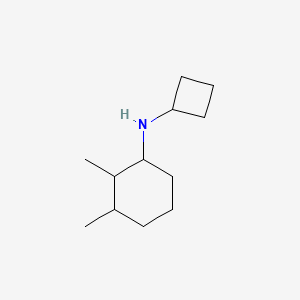
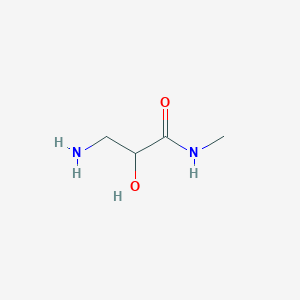
![7-(2-Methylpropyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15271526.png)
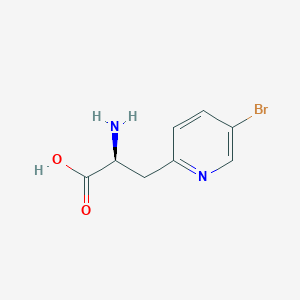
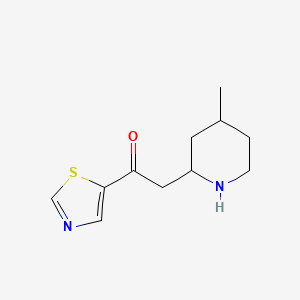
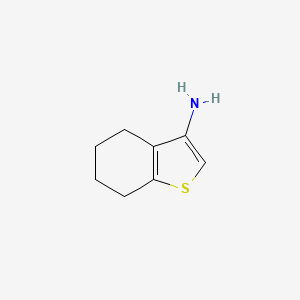
![2-[(5-Methylthiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B15271536.png)
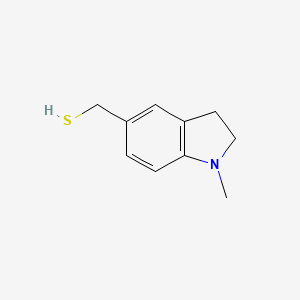
![(1R)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B15271552.png)
